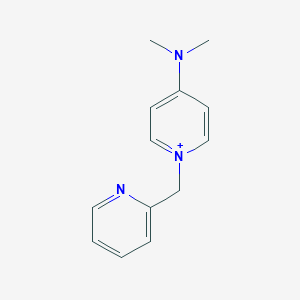
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium, also known as DMAP, is a widely used chemical compound in scientific research. It is a highly reactive catalyst that is used in a variety of chemical reactions. DMAP is a pyridine derivative that is commonly used in organic synthesis due to its ability to catalyze a wide range of reactions.
Mechanism of Action
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the reaction. This allows the reaction to proceed more quickly and with greater efficiency. This compound is particularly effective in reactions that involve the formation of an intermediate that is prone to attack by a nucleophile.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a highly reactive chemical that is used exclusively in laboratory settings.
Advantages and Limitations for Lab Experiments
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium has several advantages as a catalyst. It is highly reactive and can catalyze a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, this compound has some limitations as well. It is a toxic substance and must be handled with care. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Future Directions
There are several potential future directions for research on 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium. One area of interest is the development of new catalysts that are more efficient and less toxic than this compound. Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and other industrial chemicals. Finally, there is potential for research on the mechanism of action of this compound, which could lead to a better understanding of how it catalyzes reactions and how it can be used more effectively in the future.
In conclusion, this compound is a highly reactive catalyst that is widely used in scientific research. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals and industrial chemicals. While it has several advantages as a catalyst, it also has some limitations and must be handled with care. There is potential for future research on this compound, including the development of new catalysts and the study of its mechanism of action.
Synthesis Methods
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium can be synthesized by reacting 4-dimethylaminopyridine with 2-chloromethylpyridine. The reaction is carried out in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization.
Scientific Research Applications
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium is widely used in scientific research as a catalyst for a variety of chemical reactions. It is commonly used in the synthesis of esters, amides, and other organic compounds. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Properties
Molecular Formula |
C13H16N3+ |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N,N-dimethyl-1-(pyridin-2-ylmethyl)pyridin-1-ium-4-amine |
InChI |
InChI=1S/C13H16N3/c1-15(2)13-6-9-16(10-7-13)11-12-5-3-4-8-14-12/h3-10H,11H2,1-2H3/q+1 |
InChI Key |
NSPWNBSCUXJDOV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)



![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)



![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

